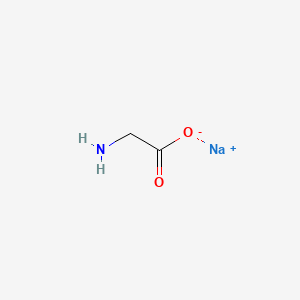

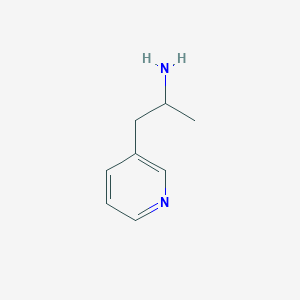

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

カタログ番号 B1309383

CAS番号:

878208-75-4

分子量: 203.24 g/mol

InChIキー: PLMQLLKCHZBBGZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of phenylpyrazolone with an aminoethyl group attached. Phenylpyrazolones are a class of compounds that often exhibit biological activity, including analgesic and anti-inflammatory properties . The presence of the aminoethyl group could potentially influence the solubility and reactivity of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenylpyrazolone and an appropriate aminoethyl compound .Molecular Structure Analysis

The compound likely has a pyrazolone core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. One of the carbon atoms is doubly bonded to an oxygen atom, forming a carbonyl group .Chemical Reactions Analysis

The compound, due to the presence of the aminoethyl group, might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .科学的研究の応用

Crystal and Molecular Structure Analysis

- Kimura et al. (1986) explored the crystal and molecular structure of a similar compound, providing insights into the predominant tautomeric form of the 3-pyrazolone ring in the solid state. This research has implications for understanding the molecular properties and potential applications of related compounds (Kimura, 1986).

Synthesis and Structural Assignment

- Naganagowda and Petsom (2012) reported the preparation of a novel compound similar to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. The structural assignment based on elemental analysis and spectral data can aid in the development of new compounds with potential applications in various fields (Naganagowda & Petsom, 2012).

Fluorescent Chemosensor Development

- Asiri et al. (2018) synthesized a compound using a process involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which acts as a fluorescent chemosensor for the detection of Al3+ ions. Such research is crucial for developing sensitive and selective detection methods for specific ions (Asiri et al., 2018).

Schiff Base Ligand Characterization

- Hayvalı et al. (2010) worked on Schiff base ligands involving compounds structurally related to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. Such studies are significant for understanding ligand properties in coordination chemistry and their potential applications (Hayvalı et al., 2010).

Anticancer Activity

- Ghorab et al. (2014) synthesized pyrazolone derivatives as anticancer agents against human tumor breast cancer cell lines, demonstrating the potential of such compounds in medical research and drug development (Ghorab et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMQLLKCHZBBGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)